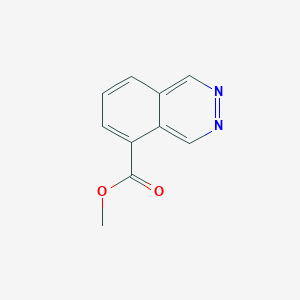

Methyl phthalazine-5-carboxylate

描述

Methyl phthalazine-5-carboxylate is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Methyl phthalazine-5-carboxylate can be synthesized through several methods. One notable synthesis route involves the reaction of 5-bromophthalazine with methanol and carbon monoxide in the presence of palladium acetate and triphenylphosphine. This method yields this compound with an overall yield of approximately 32% after purification via chromatography .

Anticancer Properties

This compound and its derivatives have shown significant anticancer activity across various cancer cell lines. Research indicates that compounds containing the phthalazine moiety exhibit potent inhibition against several types of cancer, including breast and lung cancers. For instance, derivatives have been tested against the NCI 60 cell line panel, revealing substantial growth inhibition rates above 90% for specific compounds .

In vitro studies have demonstrated that certain phthalazine derivatives can induce apoptosis in cancer cells, such as MDA-MB-231 breast cancer cells, showcasing their potential as therapeutic agents . The mechanisms often involve the inhibition of key enzymes and pathways related to cancer cell proliferation and survival.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes. For example, phthalazine derivatives are known to inhibit carbonic anhydrases, which play a crucial role in tumor growth and metastasis. The selectivity of these compounds for specific isoforms can lead to targeted therapeutic strategies with reduced side effects .

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer properties. The compound is part of a broader class of phthalazine derivatives that exhibit a range of biological activities:

- Antidiabetic : Some derivatives have shown promise in managing diabetes through mechanisms involving enzyme inhibition related to glucose metabolism .

- Anti-inflammatory : Phthalazine compounds are being explored for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or chronic inflammatory diseases .

- Antimicrobial : Certain derivatives demonstrate activity against bacterial strains, indicating potential use as antimicrobial agents .

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound:

- Anticancer Activity : A study reported that specific phthalazine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential .

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds exert their biological effects, including detailed studies on their interactions with target proteins involved in cancer progression .

- Clinical Relevance : Some phthalazine derivatives are already under investigation for clinical applications, such as azelastine for allergic conditions and zopolrestat for diabetic complications .

化学反应分析

Esterification and Hydrolysis

The methyl ester group undergoes classical ester reactions:

-

Alkaline hydrolysis converts the ester to phthalazine-5-carboxylic acid under reflux with NaOH or KOH.

-

Transesterification with higher alcohols (e.g., ethanol, isopropyl alcohol) in acidic or basic media yields substituted esters.

Example Reaction:

Nucleophilic Substitution

The electron-deficient phthalazine ring facilitates substitutions at nitrogen or carbon positions:

-

Chlorination with POCl₃/PCl₅ at 100–120°C replaces hydroxyl or amino groups with chlorine .

-

Amination with hydrazine hydrate forms hydrazino derivatives (e.g., 11 , 12 ) , which further condense with aldehydes to form Schiff bases (13 ) .

Key Data:

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Hydrazino-phthalazine | 85–90 | EtOH, reflux, 3 h | |

| POCl₃/PCl₅ | 1,4-Dichloro-5-methylphthalazine | 84 | Reflux, 4 h |

Oxidation and Reduction

-

Oxidation of the methyl ester or phthalazine ring with KMnO₄ or CrO₃ yields carboxylic acids or quinone-like structures.

-

Reduction using LiAlH₄ converts the ester to a hydroxymethyl group.

Cyclization and Multicomponent Reactions

The compound participates in cycloadditions and hybrid synthesis:

-

Vilsmeier-Haack reaction with DMF/POCl₃ introduces formyl groups for subsequent condensations .

-

Knoevenagel condensation with active methylene compounds (e.g., malononitrile) forms pyran-linked hybrids .

Example Synthesis Pathway :

-

4-Oxo-phthalazinone + 1H-pyrazole-5-carbaldehyde → Aldehyde intermediate.

-

Condensation with malononitrile → Pyran-phthalazinone-pyrazole hybrid (4a–h ).

Optimized Conditions:

-

Catalyst: L-proline (20 mol%)

-

Solvent: Ethanol, 70–75°C, 50–60 min

-

Yield: 72–88%

Transition Metal-Catalyzed Reactions

-

Carbonylation : Palladium-catalyzed reactions with CO (40 PSI, 100°C) enable carboxylation of bromophthalazine precursors .

-

Cross-couplings : Suzuki-Miyaura couplings with aryl boronic acids introduce aryl groups at reactive positions .

Synthesis of this compound :

| Component | Quantity | Role |

|---|---|---|

| 5-Bromophthalazine | 3.5 g | Substrate |

| Pd(OAc)₂ | 0.98 g | Catalyst |

| CO gas | 40 PSI | Carbonylation agent |

| Yield | 32% | – |

Biological Derivatization

Derivatives exhibit enhanced bioactivity through functional group modifications:

-

Acetylation : Hydrazino groups react with acetic anhydride to form acetylated analogs (14 ) .

-

Thiocarbamates : Reaction with CS₂ yields thiol-containing derivatives (15 ) .

Anticancer Hybrids :

-

Biarylurea-linked phthalazines showed >90% growth inhibition in leukemia and breast cancer cell lines.

-

Meta-methoxy analogs (16d ) demonstrated superior activity (mean GI: 116%).

属性

分子式 |

C10H8N2O2 |

|---|---|

分子量 |

188.18 g/mol |

IUPAC 名称 |

methyl phthalazine-5-carboxylate |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)8-4-2-3-7-5-11-12-6-9(7)8/h2-6H,1H3 |

InChI 键 |

JFVIENFPCDLIKI-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=CC2=CN=NC=C21 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。